(1R,2R)-cyclohex-4-ene-1,2-diol
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Overview
Description
(1R,2R)-cyclohex-4-ene-1,2-diol is a chiral organic compound with the molecular formula C6H10O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexene ring. The compound is notable for its stereochemistry, with the hydroxyl groups positioned on the 1st and 2nd carbon atoms in a cis configuration, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-cyclohex-4-ene-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of cyclohexene using osmium tetroxide (OsO4) as a catalyst, followed by reduction with sodium bisulfite (NaHSO3). This method ensures the formation of the diol with high stereoselectivity.
Another method involves the microbial oxidation of cyclohexene using specific strains of bacteria or fungi that possess the necessary enzymes to introduce hydroxyl groups at the desired positions. This biocatalytic approach is environmentally friendly and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs chemical synthesis due to its scalability and cost-effectiveness. The dihydroxylation method using osmium tetroxide is commonly used, with optimizations to improve yield and reduce the use of hazardous reagents. Continuous flow reactors and other advanced technologies are also employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-cyclohex-4-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the diol can lead to the formation of cyclohexane derivatives, depending on the reducing agent used.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexene derivatives.
Scientific Research Applications
(1R,2R)-cyclohex-4-ene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in studies of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.
Industry: The diol is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which (1R,2R)-cyclohex-4-ene-1,2-diol exerts its effects depends on the specific application. In enzymatic reactions, the compound acts as a substrate, binding to the active site of the enzyme and undergoing transformation through a series of chemical steps. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds and facilitating the catalytic process.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-cyclohex-4-ene-1,2-diol: The enantiomer of (1R,2R)-cyclohex-4-ene-1,2-diol, with similar chemical properties but different biological activities.
Cyclohexane-1,2-diol: A non-chiral diol with hydroxyl groups on the 1st and 2nd carbon atoms of a cyclohexane ring.
Cyclohex-4-ene-1,2-dione: A diketone with carbonyl groups on the 1st and 2nd carbon atoms of a cyclohexene ring.
Uniqueness
This compound is unique due to its chiral nature and the specific positioning of the hydroxyl groups. This stereochemistry makes it a valuable intermediate in asymmetric synthesis and other applications where chirality is crucial.
Properties
CAS No. |
60768-29-8 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(1R,2R)-cyclohex-4-ene-1,2-diol |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h1-2,5-8H,3-4H2/t5-,6-/m1/s1 |
InChI Key |
NWVFBFHOQGKOIF-PHDIDXHHSA-N |
Isomeric SMILES |
C1C=CC[C@H]([C@@H]1O)O |
Canonical SMILES |
C1C=CCC(C1O)O |
Origin of Product |
United States |
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